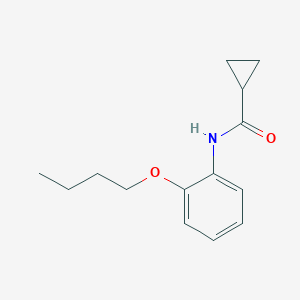
4-fluoro-N-(2-isopropoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-isopropoxyphenyl)benzamide, also known as LMK-235, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(2-isopropoxyphenyl)benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. By inhibiting COX-2, 4-fluoro-N-(2-isopropoxyphenyl)benzamide reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(2-isopropoxyphenyl)benzamide has anti-inflammatory and analgesic effects in animal models. It has also been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, 4-fluoro-N-(2-isopropoxyphenyl)benzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-fluoro-N-(2-isopropoxyphenyl)benzamide in laboratory experiments is its specificity for COX-2 inhibition, which allows for more targeted and precise studies. However, a limitation of using 4-fluoro-N-(2-isopropoxyphenyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-fluoro-N-(2-isopropoxyphenyl)benzamide. One area of interest is its use in combination with other anti-inflammatory or anticancer agents to enhance their effectiveness. Additionally, further studies are needed to investigate the long-term safety and efficacy of 4-fluoro-N-(2-isopropoxyphenyl)benzamide in humans. Finally, 4-fluoro-N-(2-isopropoxyphenyl)benzamide may have potential applications in other fields such as neurology and dermatology, which warrant further investigation.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(2-isopropoxyphenyl)benzamide involves the reaction of 4-fluorobenzoic acid with 2-isopropoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 4-fluoro-N-(2-isopropoxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-fluoro-N-(2-isopropoxyphenyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory properties and has shown promise in the treatment of rheumatoid arthritis. Additionally, 4-fluoro-N-(2-isopropoxyphenyl)benzamide has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propiedades
Nombre del producto |
4-fluoro-N-(2-isopropoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C16H16FNO2 |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
4-fluoro-N-(2-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h3-11H,1-2H3,(H,18,19) |
Clave InChI |
DOFVLRGWEHRTQB-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268466.png)
![N-[2-(benzyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268471.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B268472.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B268474.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B268475.png)


![N-[3-(allyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B268482.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B268483.png)


![2-methyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268487.png)
![2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268489.png)
